PDE3 Inhibition Potency: Milrinone vs. Amrinone, Enoximone, Pimobendan
Milrinone demonstrates significantly higher potency against the PDE3A isoform compared to its direct analogs. Its IC50 value is 150 nM, which is 111-fold more potent than amrinone (16.7 µM), 12-fold more potent than enoximone (1.8 µM), and 16-fold more potent than pimobendan (2.4 µM) [1]. This quantification provides a clear, evidence-based rationale for selecting Milrinone as the superior molecular probe for PDE3A-related studies.
| Evidence Dimension | PDE3A Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.15 µM (150 nM) |
| Comparator Or Baseline | Amrinone (16.7 µM), Enoximone (1.8 µM), Pimobendan (2.4 µM) |
| Quantified Difference | 111-fold more potent than amrinone; 12-fold more potent than enoximone; 16-fold more potent than pimobendan |
| Conditions | Human recombinant PDE3A enzyme assay (Nature, 2008) |
Why This Matters
Higher potency translates to lower effective concentrations, potentially reducing off-target effects and enabling more precise modulation of the PDE3 pathway in experimental settings.
- [1] Nature. (2008, December 8). Table 1 Basic characteristics of PDE3, PDE4, PDE5, and their selective chemical inhibitors. Retrieved April 17, 2026, from https://preview-www.nature.com/articles/aps20081/tables/1 View Source
